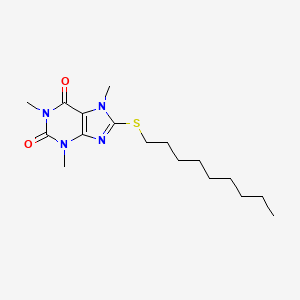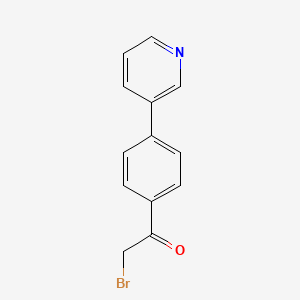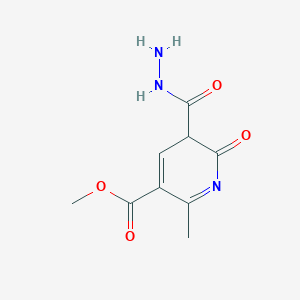
Methyl 5-(hydrazinecarbonyl)-2-methyl-6-oxo-5,6-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Pyridinedicarboxylicacid,1,2-dihydro-6-methyl-2-oxo-,5-methylester,3-hydrazide(9CI) is a complex organic compound that belongs to the pyridinedicarboxylic acid family This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxylic acid groups, a dihydro-oxo group, and a hydrazide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylicacid,1,2-dihydro-6-methyl-2-oxo-,5-methylester,3-hydrazide(9CI) typically involves multiple steps, starting from pyridine derivatives. One common synthetic route includes the following steps:
Nitration: Pyridine is nitrated to form 3,5-dinitropyridine.
Reduction: The nitro groups are reduced to amine groups, resulting in 3,5-diaminopyridine.
Carboxylation: The amine groups are converted to carboxylic acid groups through carboxylation reactions.
Esterification: The carboxylic acid groups are esterified to form the methyl ester.
Hydrazide Formation: The ester is then reacted with hydrazine to form the hydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
3,5-Pyridinedicarboxylicacid,1,2-dihydro-6-methyl-2-oxo-,5-methylester,3-hydrazide(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The hydrazide group can undergo nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Condensation Reagents: Aldehydes, ketones.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, oxo compounds, and hydrazone derivatives.
科学的研究の応用
3,5-Pyridinedicarboxylicacid,1,2-dihydro-6-methyl-2-oxo-,5-methylester,3-hydrazide(9CI) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Studied for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 3,5-Pyridinedicarboxylicacid,1,2-dihydro-6-methyl-2-oxo-,5-methylester,3-hydrazide(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This binding can inhibit enzyme activity, leading to various biological effects. The hydrazide group is particularly important for its reactivity and ability to form stable complexes with metal ions.
類似化合物との比較
Similar Compounds
- Quinolinic acid (2,3-pyridinedicarboxylic acid)
- Lutidinic acid (2,4-pyridinedicarboxylic acid)
- Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
- Dipicolinic acid (2,6-pyridinedicarboxylic acid)
- Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
- Dinicotinic acid (3,5-pyridinedicarboxylic acid)
Uniqueness
3,5-Pyridinedicarboxylicacid,1,2-dihydro-6-methyl-2-oxo-,5-methylester,3-hydrazide(9CI) is unique due to its specific substitution pattern and the presence of the hydrazide group. This makes it particularly reactive and suitable for forming stable complexes with metal ions, which is not a common feature among its similar compounds.
特性
CAS番号 |
574710-45-5 |
|---|---|
分子式 |
C9H11N3O4 |
分子量 |
225.20 g/mol |
IUPAC名 |
methyl 3-(hydrazinecarbonyl)-6-methyl-2-oxo-3H-pyridine-5-carboxylate |
InChI |
InChI=1S/C9H11N3O4/c1-4-5(9(15)16-2)3-6(7(13)11-4)8(14)12-10/h3,6H,10H2,1-2H3,(H,12,14) |
InChIキー |
LFVJUOQAPWBYKV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=O)C(C=C1C(=O)OC)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


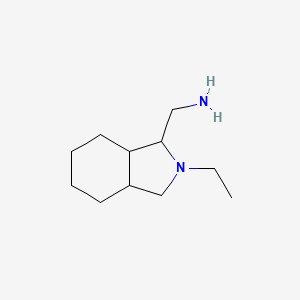
![3H-Indolium, 5-chloro-2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, methyl sulfate](/img/structure/B13761097.png)
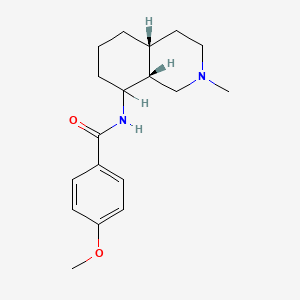
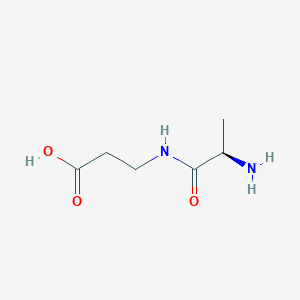
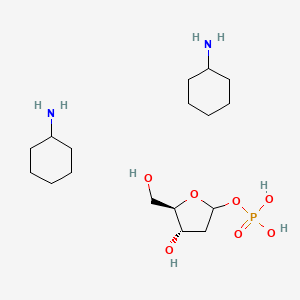
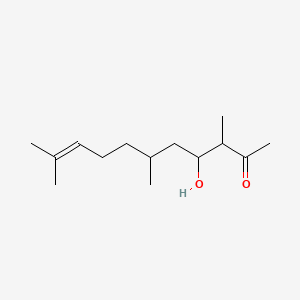
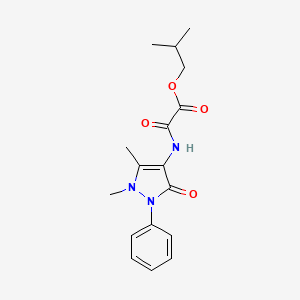
![diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13761164.png)
![1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-](/img/structure/B13761167.png)
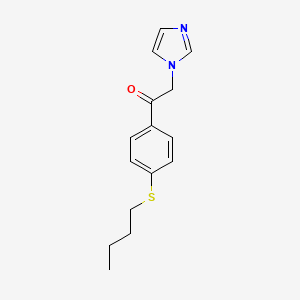

![Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13761194.png)
